molecular formula C11H10ClF3O B068463 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane CAS No. 166312-46-5

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Cat. No.: B068463
CAS No.: 166312-46-5
M. Wt: 250.64 g/mol
InChI Key: FOPWQPQBYIJZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, also known as 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, is a useful research compound. Its molecular formula is C11H10ClF3O and its molecular weight is 250.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPWQPQBYIJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594133
Record name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166312-46-5
Record name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Trifluoromethylphenyl Ketone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and among the most impactful fluorinated motifs is the trifluoromethylphenyl ketone (TFMK). The potent electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent ketone, rendering it a highly reactive yet tunable functional group. This unique chemical characteristic underpins the diverse and potent biological activities exhibited by the TFMK class of compounds. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of trifluoromethylphenyl ketones, delving into their mechanisms of action across anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains. We will explore the causality behind experimental designs for evaluating these activities and provide detailed, field-proven protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

The Chemical Rationale: Why Trifluoromethylphenyl Ketones are Biologically Active

The trifluoromethyl group (-CF3) is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties. Its strong inductive effect withdraws electron density from the neighboring carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is the key to the biological activity of TFMKs. Many enzymes, particularly hydrolases such as proteases and esterases, utilize a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site to catalyze the cleavage of substrate bonds. The electrophilic carbonyl of a TFMK can act as a "warhead," forming a stable, often reversible, covalent adduct with these nucleophilic residues, thereby inhibiting enzyme function. This mechanism mimics the transition state of the natural enzymatic reaction, leading to potent and often highly specific inhibition.

Furthermore, the lipophilicity of the trifluoromethyl group can enhance the cell permeability and metabolic stability of a molecule, improving its pharmacokinetic profile and overall drug-like properties. The phenyl ring provides a versatile scaffold for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

Anticancer Activity: Exploiting Cellular Dependencies

Trifluoromethylphenyl ketones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes that are dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which TFMKs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some TFMKs have been shown to induce the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Additionally, TFMKs can induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of TFMK compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
α-Trifluoromethyl chalconesPC-3 (Prostate)0.14 - 0.28[1]
Trifluoromethyl thioxanthone derivativesHeLa (Cervical)0.0878[2]
Trifluoromethyl acyloinsHL-60 (Leukemia)21 - 119[3]
Trifluoromethyl acyloinsHSC-2 (Oral Squamous)30 - 223[3]
Trifluoromethyl acyloinsHSC-3 (Oral Squamous)33 - 108[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the TFMK compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[5] TFMKs have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of COX-2 and the NF-κB Pathway

A major target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[6] Several TFMKs have been shown to be potent and selective inhibitors of COX-2.[6][7]

Another critical inflammatory signaling pathway is the nuclear factor-kappa B (NF-κB) pathway.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[8] Some TFMKs can inhibit the NF-κB pathway, thereby dampening the inflammatory response.[9]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) Nucleus->Gene_Expression Transcription TFMK TFMK Inhibition TFMK->IKK

Caption: The NF-κB signaling pathway and potential inhibition by TFMKs.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of TFMKs can be assessed by measuring their ability to inhibit COX-2 activity or to suppress the production of inflammatory mediators in cell-based assays.

CompoundAssayIC50Reference
Trifluoromethyl hydrazone (F26)NO release in RAW264.7 cells4.55 ± 0.92 µM[6]
Trifluoromethyl thioxanthone derivativeCOX-2 Inhibition6.5 - 27.4 nM[2]
Diaryl-1,2,4-triazine-3-yl-thioacetateCOX-2 Inhibition10.1 µM[7]
Celecoxib (Reference Drug)COX-2 Inhibition0.1 µM[7]
Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a common method for measuring the peroxidase activity of COX-2.

Principle: The peroxidase activity of COX-2 is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of hemin in the assay buffer.

    • Prepare a solution of TMPD in the assay buffer.

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.

    • Prepare dilutions of the TFMK test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, hemin solution, and COX-2 enzyme.

    • Add the TFMK test compound or inhibitor control to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin monitoring the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. TFMKs have shown promise in this area, with activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Cellular Processes

The precise mechanisms of antimicrobial action for TFMKs are still being elucidated, but they are thought to involve the disruption of essential cellular processes. Their electrophilic nature likely allows them to react with and inhibit key enzymes involved in microbial metabolism, cell wall synthesis, or DNA replication. Some studies suggest that TFMKs may also disrupt the proton motive force across the bacterial cell membrane, leading to a loss of cellular energy and ultimately cell death.[10]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of TFMKs is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Trifluoromethyl ketone derivativesBacillus megateriumPotent activity[10]
Trifluoromethyl ketone derivativesCorynebacterium michiganesePotent activity[10]
1-(2-benzoxazoyl)-3,3,3-trifluoro-2-propanoneEscherichia coliActive[10]
1-(2-benzoxazoyl)-3,3,3-trifluoro-2-propanoneYeastsActive[10]
5-Trifluoromethyl-2-formylphenylboronic AcidBacillus cereusLower than Tavaborole[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits growth.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of the TFMK compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plate under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the TFMK compound at which there is no visible growth.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing body of evidence to suggest that TFMKs may possess neuroprotective properties.

Mechanism of Action: Combating Oxidative Stress and Modulating Cellular Pathways

The brain is particularly vulnerable to oxidative stress, which is implicated in the pathogenesis of many neurodegenerative diseases. Ketone bodies, which share a structural similarity with TFMKs, have been shown to have neuroprotective effects by reducing oxidative stress and improving mitochondrial function.[14] It is hypothesized that TFMKs may act through similar mechanisms.

Furthermore, some TFMKs may modulate signaling pathways that are crucial for neuronal survival and function. For example, they may inhibit enzymes that contribute to neuroinflammation or activate pathways that promote neuronal resilience. The potential for TFMKs to act as histone deacetylase (HDAC) inhibitors is also an area of active investigation, as HDAC inhibitors have shown promise in preclinical models of neurodegenerative diseases.[14]

Preclinical Evidence

While research in this area is still emerging, preliminary studies in animal models of Alzheimer's and Parkinson's disease have suggested that ketogenic diets and ketone bodies can improve cognitive and motor function.[15][16][17] Further investigation into the specific effects of TFMKs in these models is warranted.

High-Throughput Screening for Novel TFMK-Based Inhibitors

The discovery of novel TFMK-based bioactive compounds can be accelerated through high-throughput screening (HTS) campaigns. A typical HTS workflow for identifying enzyme inhibitors is depicted below.

HTS_Workflow Compound_Library TFMK Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination IC50_Determination->Dose_Response Inactive Compounds Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) IC50_Determination->Secondary_Assays Potent Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Selective & Potent Hits

Caption: A generalized workflow for high-throughput screening of TFMK-based enzyme inhibitors.

Conclusion and Future Perspectives

Trifluoromethylphenyl ketones represent a privileged scaffold in drug discovery, with a remarkable breadth of biological activities. Their unique chemical properties, tunable reactivity, and favorable pharmacokinetic attributes make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The continued exploration of their mechanisms of action, coupled with advances in synthetic chemistry and high-throughput screening, will undoubtedly unlock the full therapeutic potential of this versatile class of compounds. As our understanding of the complex cellular pathways underlying disease deepens, the rational design of next-generation TFMKs holds immense promise for addressing unmet medical needs.

References

  • Atjanasuppat, K., et al. (2009). In vitro screening for anticancer activity of principal anacardic acids from the shell of Semecarpus anacardium. Phcog Res, 1(4), 230-235.
  • Fujita, K., et al. (2021).
  • Gilmore, T. D. (2006). The NF-κB signaling pathway in inflammation.
  • Han, Y., et al. (2022). Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2. Frontiers in Immunology, 13, 936809.
  • Hancock, R. E. W. (2001).
  • He, Y., et al. (2021). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 11(53), 33363-33373.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Li, Y., et al. (2024). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. Bioorganic Chemistry, 148, 107453.
  • Phillips, M. C. L., et al. (2023). Ketogenic therapies in Parkinson's disease, Alzheimer's disease, and mild cognitive impairment. Nutrition, 117, 112222.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . MIC Values of TF Compounds (1-8) on P. vulgaris Strain. Retrieved from [Link]

  • Chen, Y., et al. (2016). High Throughput Enzyme Inhibitor Screening by Functionalized Magnetic Carbonaceous Microspheres and Graphene Oxide-Based MALDI-TOF-MS. Analytical Chemistry, 88(17), 8825-8831.
  • Badiee, M. S., et al. (2023). Anti-inflammatory and Antioxidant Effects of Ketotifen Against Gentamicin-Induced Hepatotoxicity Through NF-κB Pathway Suppression. Jundishapur Journal of Natural Pharmaceutical Products, 18(1), e133499.
  • National Center for Biotechnology Information. (n.d.). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Retrieved from [Link]

  • Wang, X., et al. (2017). Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Chinese Journal of Organic Chemistry, 37(1), 53-65.
  • Kádár, Z., et al. (2007). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Journal of antimicrobial chemotherapy, 59(4), 655-660.
  • World Organisation for Animal Health. (2022). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Hasan-Olive, M. M., et al. (2023). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(24), 17399.
  • Sakagami, H., et al. (2008). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Anticancer Research, 28(5B), 2933-2937.
  • Typeset. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17742-17777.
  • Ozimiński, W. P., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(4), 856.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Mattson, M. (2022). Boosting ketone levels for brain function: human studies. VJNeurology.
  • Al-Masoudi, N. A., et al. (2023). The IC50 (nM) of inhibition activity of the synthesized compounds in a concentration range of (100–20000 nM) against Hela cells.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Acevedo-Rocha, C. G., & Reetz, M. T. (2023). Super High-Throughput Screening of Enzyme Variants by Spectral Graph Convolutional Neural Networks.
  • CLYTE Technologies. (2023).
  • Coenen, H. H., et al. (2008). IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a.
  • Youm, Y. H., et al. (2022). Short Term Isocaloric Ketogenic Diet Modulates NLRP3 Inflammasome Via B-hydroxybutyrate and Fibroblast Growth Factor 21. Frontiers in Immunology, 13, 868832.
  • Siodla, T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 844.
  • Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application.
  • National Center for Biotechnology Information. (2012). Cell Viability Assays - Assay Guidance Manual.
  • Al-Masoudi, N. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(23), 7808.
  • Lipniacki, T., et al. (2023). A plausible identifiable model of the canonical NF-κB signaling pathway.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • da Silva, J. L., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 999684.
  • Deuther-Conrad, W., et al. (2018).
  • Włodarek, D. (2019). Role of Ketogenic Diets in Neurodegenerative Diseases (Alzheimer's Disease and Parkinson's Disease). Nutrients, 11(1), 169.
  • Qiu, H., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 5(31), 19376-19395.
  • Douglas, J. J., & Stephenson, C. R. J. (2019). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals.
  • Gu, H., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 11(12), 2067-2072.
  • ResearchGate. (n.d.). Ki values of trifluoromethyl ketones and alcohol. Retrieved from [Link]

  • BenchChem. (2023).
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Krikorian, R., et al. (2022). Ketogenic interventions in mild cognitive impairment, Alzheimer's disease, and Parkinson's disease: A systematic review and critical appraisal. Frontiers in Aging Neuroscience, 14, 980424.
  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

Sources

Physical and chemical characteristics of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one for Advanced Research Applications

Introduction

4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one is a substituted butyrophenone of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture is distinguished by three key features: a butyrophenone core, a reactive terminal alkyl chloride, and a meta-substituted trifluoromethyl (CF3) group on the phenyl ring. This combination makes the compound a highly versatile synthetic intermediate for the creation of novel chemical entities. The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound, designed for researchers and scientists engaged in advanced chemical synthesis and pharmaceutical discovery.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in a laboratory setting. Below are the key identifiers and computed properties for 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one.

Chemical Structure

Caption: 2D structure of 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one.

Physicochemical Data

The following table summarizes the key physical and chemical properties. Note that while experimental data for this specific isomer is limited in public databases, many properties can be reliably computed or inferred from closely related analogs.

PropertyValueSource
IUPAC Name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one-
Molecular Formula C₁₁H₁₀ClF₃OComputed
Molecular Weight 250.64 g/mol Computed
CAS Number 335-55-7CAS Common Chemistry
Boiling Point 304.1°C at 760 mmHg (estimated for 2-CF3 isomer)[2]
Density 1.26 g/cm³ (estimated for 2-CF3 isomer)[2]
Flash Point 137.7°C (estimated for 2-CF3 isomer)[2]
XLogP3-AA 3.5 (estimated)Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 1Computed
Rotatable Bond Count 5Computed

Section 2: The Role of Key Structural Motifs in Drug Design

The structure of 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one is not arbitrary; it is a scaffold rich with features deliberately exploited in modern medicinal chemistry.

  • The Butyrophenone Core: This scaffold is a classic pharmacophore, most famously associated with a class of antipsychotic drugs that act as dopamine receptor antagonists. The four-carbon chain provides an optimal spacer length to connect the aromatic ring to other pharmacophoric elements, often a basic amine introduced via substitution of the terminal chloride.

  • The Trifluoromethyl Group: The incorporation of a CF₃ group is a cornerstone of modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]

    • Lipophilicity: The CF₃ group significantly increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and access to targets within the central nervous system.

    • Receptor Binding: The group's size and electrostatic profile can lead to new, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.

  • The Terminal Alkyl Chloride: This functional group is the primary reactive handle for synthetic elaboration. It is an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward introduction of amines, azides, thiols, and other nucleophiles to build molecular complexity and explore structure-activity relationships (SAR).

Section 3: Synthesis and Reactivity

Recommended Synthetic Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with 4-chlorobutyryl chloride.

Reaction: 3-(Trifluoromethyl)benzene + 4-Chlorobutyryl chloride --(AlCl₃)--> 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0°C.

  • Substrate Addition: Add 3-(trifluoromethyl)benzene (1.2 equivalents) dropwise, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. All reagents and equipment must be scrupulously dry to prevent decomposition of the catalyst.

  • Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich (despite the deactivating CF₃ group) aromatic ring.

  • Controlled Temperature: The reaction is exothermic. Low-temperature addition is crucial to prevent side reactions, such as polysubstitution or rearrangement of the alkyl chain.

  • Acidic Quench: The acidic workup ensures that the aluminum salts are fully protonated and partitioned into the aqueous phase, facilitating their removal from the organic product.

Synthetic Workflow and Downstream Potential

The true value of 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one lies in its potential as a synthetic intermediate.

start1 3-(Trifluoromethyl)benzene intermediate 4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one start1->intermediate start2 4-Chlorobutyryl Chloride start2->intermediate catalyst AlCl₃ (Lewis Acid) catalyst->intermediate sub_amine Nucleophilic Substitution (e.g., with R₂NH) intermediate->sub_amine Reacts at C-Cl reduct Ketone Reduction (e.g., with NaBH₄) intermediate->reduct Reacts at C=O product_amine Tertiary Amine Analogues (CNS Drug Scaffolds) sub_amine->product_amine product_alcohol Secondary Alcohol (Chiral Precursors) reduct->product_alcohol

Caption: Synthetic utility of the target compound as a key intermediate.

Section 4: Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would show three distinct signals in the aliphatic region corresponding to the three methylene groups of the butyl chain, likely appearing as triplets or multiplets between 2.0 and 3.8 ppm. The aromatic region (7.5-8.2 ppm) would display complex multiplets corresponding to the four protons on the substituted benzene ring.

  • ¹³C NMR: A signal for the carbonyl carbon would be expected around 197-199 ppm. The carbon of the CF₃ group would appear as a quartet due to C-F coupling. The aliphatic carbons would resonate between 25 and 45 ppm.

  • ¹⁹F NMR: A sharp singlet would be observed, characteristic of the single CF₃ group.

  • IR Spectroscopy: Key absorption bands would include a strong stretch around 1690 cm⁻¹ for the aromatic ketone (C=O) and strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed. A characteristic fragmentation pattern would be the McLafferty rearrangement and cleavage of the chloropropyl side chain.

Section 5: Safety, Handling, and Storage

Although a specific safety data sheet for the 3-trifluoromethyl isomer is not widely available, data from related compounds like 4-chlorobutyrophenone and the 2-trifluoromethyl isomer suggest the following precautions.[2][3]

Hazard Identification (Inferred)
Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[2]

  • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, bases, and moisture.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 253533, 4-Chlorobutyrophenone; [cited 2026 Jan 22]. Available from: [Link]

  • Gaspar, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(7), 652. Available from: [Link]

Sources

Methodological & Application

Application Note: A Multi-Modal Approach to the Analytical Characterization of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, a key intermediate in various synthetic pathways. A suite of orthogonal analytical techniques is detailed, including chromatographic and spectroscopic methods, to ensure unambiguous identification, purity assessment, and structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them, in alignment with principles of analytical method validation.

Introduction

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is an aromatic ketone containing both chloro and trifluoromethyl functional groups. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and robust analytical characterization is paramount to guarantee the quality, consistency, and safety of downstream products. This involves confirming the chemical identity, quantifying the purity, and identifying any process-related impurities or degradants.

This guide presents a multi-modal strategy, leveraging the strengths of different analytical techniques to build a complete profile of the molecule. We will cover High-Performance Liquid Chromatography (HPLC) for purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis and identity confirmation, and spectroscopic techniques (NMR, FTIR) for definitive structural elucidation.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₁H₁₀ClF₃O(Calculated)
Molecular Weight 250.64 g/mol (Calculated)
Appearance Expected to be an off-white to yellowish solid or oilGeneral knowledge of similar aromatic ketones[1]
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane); Poorly soluble in waterInferred from structure

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for separating the target analyte from impurities, making them ideal for quantitative purity analysis.[2][3]

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC is the premier method for assessing the purity of non-volatile organic compounds. The trifluoromethylphenyl group provides a strong chromophore, making UV detection highly sensitive. This method separates compounds based on their hydrophobicity, effectively resolving the main component from potential starting materials, by-products, or degradants.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard for pharmaceutical analysis.[2][4]
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the ketone.
Mobile Phase B AcetonitrileCommon, effective organic modifier for reversed-phase.
Gradient 0-20 min: 40% to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% BA gradient elution ensures elution of both polar and non-polar impurities.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.Acetonitrile is a strong solvent and is compatible with the mobile phase.

System Suitability Test (SST): Before sample analysis, the system's performance must be verified. This is a core tenet of self-validating protocols.

  • Procedure: Inject the standard solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Workflow for HPLC Purity Analysis

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A and B prep_sample Prepare Sample and Standard Solutions prep_mobile->prep_sample sys_setup Equilibrate HPLC System with Initial Conditions prep_sample->sys_setup sst Perform System Suitability Test (SST) sys_setup->sst inject Inject Blank (Diluent), Standard, and Sample sst->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5][6] It is particularly useful for detecting residual solvents from the synthesis or halogenated impurities.[7][8] The mass spectrometer provides molecular weight information and a characteristic fragmentation pattern, which serves as a chemical fingerprint for identity confirmation.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument GC system with a Mass Selective Detector (MSD)Standard for definitive identification.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity column suitable for a wide range of organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minTemperature program allows for separation of compounds with different boiling points.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and key fragments.
Sample Prep. Dilute the sample from the HPLC preparation further with Dichloromethane to ~100 µg/mL.

Data Interpretation: The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 250. The presence of chlorine will be indicated by an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak. Key fragments would likely arise from cleavage alpha to the carbonyl group and loss of the chlorobutyl chain.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecule's chemical structure and functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful tool for unambiguous structural elucidation of organic compounds.[10] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, the exact connectivity of the molecule can be determined.

Sample Preparation Protocol:

  • Accurately weigh 10-20 mg of the sample.

  • Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 7.5-8.5 ppm): Multiple signals (singlets, doublets, triplets) corresponding to the four protons on the trifluoromethyl-substituted benzene ring.

    • Aliphatic Region (δ 2.0-3.8 ppm): Three distinct signals corresponding to the three methylene (-CH₂-) groups of the butane chain. The protons closest to the carbonyl and chlorine atoms will be the most downfield. Expect triplet-triplet-quintet splitting patterns.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~195-200 ppm): A single signal for the ketone carbon.

    • Aromatic Carbons (δ ~120-140 ppm): Several signals for the benzene ring carbons, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling.

    • Aliphatic Carbons (δ ~25-45 ppm): Three signals for the methylene carbons.

  • ¹⁹F NMR:

    • A single, sharp signal is expected for the -CF₃ group.[11][12] The chemical shift will be characteristic of an aromatic trifluoromethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] It is a rapid and simple technique for confirming the presence of key structural motifs.

Sample Preparation Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Collect the spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch[15]
~2960-2850Aliphatic C-HStretch
~1690Aromatic Ketone C=OStretch
~1600, ~1450Aromatic C=CStretch[15]
~1320C-F (of CF₃)Stretch
~1120C-F (of CF₃)Stretch
~750-650C-ClStretch

Overall Analytical Strategy

cluster_primary Primary Characterization cluster_secondary Structural Confirmation & Specific Impurities compound 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Sample) hplc HPLC-UV (Purity & Assay) compound->hplc ftir FTIR (Functional Groups) compound->ftir nmr NMR (1H, 13C, 19F) (Unambiguous Structure) compound->nmr gcms GC-MS (Identity & Volatiles) compound->gcms hplc->nmr Peak ID hplc->gcms Peak ID ftir->nmr Confirms Functionality

Caption: Integrated workflow for comprehensive sample analysis.

Analytical Method Validation Principles

Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[16][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). This is demonstrated by analyzing blank, placebo, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of test results to the true value. Determined by applying the method to samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Conclusion

The characterization of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane requires a multi-faceted analytical approach. The combination of HPLC for quantitative purity assessment, GC-MS for identity and volatile analysis, and spectroscopic methods like NMR and FTIR for definitive structural confirmation provides a robust and reliable strategy. Each technique offers complementary information, and together they form a self-validating system that ensures a comprehensive understanding of the material's quality and identity, which is essential for its application in research and development.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Kowalski, J. A., & Wherland, S. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 500-503. [Link]

  • PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 32(8), 564-575. [Link]

  • Ho, S. S. H., & Yu, J. Z. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 15(1), 93. [Link]

  • Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies Application Note. [Link]

  • Metz, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Singh, R., & Singh, A. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 261-266. [Link]

  • Oasmaa, A., & Peacocke, C. (2010). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels, 24(12), 6563-6573. [Link]

  • Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 21749–21758. [Link]

  • University of Arizona. (n.d.). 19Fluorine NMR. Analytical and Biological Mass Spectrometry Facility. [Link]

  • Letzel, T., et al. (2003). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1012(2), 141-150. [Link]

  • Mikart. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2). [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Socaci, S. A., et al. (2013). Analytical methods for the quantification of volatile aromatic compounds. Current Analytical Chemistry, 9(4), 587-598. [Link]

  • de la Torre, A., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 11(12), 981. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Application Note: Structural Elucidation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular structure is critical for its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation of such small organic molecules.[1] This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound, detailing the experimental protocols and the rationale behind the spectral interpretation. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the chemical shifts of the aromatic protons and carbons, making a detailed analysis essential for researchers in synthetic and medicinal chemistry.[2]

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane are numbered as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation a Dissolve in CDCl3 with TMS b Filter into NMR tube a->b c Acquire 1H NMR Spectrum b->c d Acquire 13C NMR Spectrum c->d e Integrate 1H signals d->e f Analyze 1H multiplicities and coupling e->f g Assign 1H signals f->g h Assign 13C chemical shifts g->h i Correlate 1H and 13C assignments h->i j Confirm molecular structure i->j

Caption: Workflow for NMR-based structural confirmation.

Conclusion

This application note provides a detailed protocol and a predictive guide for the ¹H and ¹³C NMR spectral assignment of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane. The analysis highlights the influence of the chloro, carbonyl, and trifluoromethyl functional groups on the chemical shifts of the aliphatic and aromatic nuclei. By following the outlined experimental procedures and spectral interpretation logic, researchers can confidently confirm the structure of this important chemical intermediate, ensuring its identity and purity for subsequent applications in drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. [Link]

  • PubChem. "4-Chlorobutyryl chloride." Accessed January 23, 2026. [Link]

  • Dal Poggetto, G., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Metabolites 11.10 (2021): 650. [Link]

  • University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide." Accessed January 23, 2026. [Link]

  • University of Regensburg. "Chemical shifts." Accessed January 23, 2026. [Link]

  • Master Organic Chemistry. "13C NMR - How Many Signals." Accessed January 23, 2026. [Link]

  • Oregon State University. "13C NMR Chemical Shift." Accessed January 23, 2026. [Link]

  • Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Accessed January 23, 2026. [Link]

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed January 23, 2026. [Link]

  • University of Calgary. "Interpreting C-13 NMR." Accessed January 23, 2026. [Link]

  • M. D. P. I. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Accessed January 23, 2026. [Link]

  • Springer Nature Experiments. "NMR Protocols and Methods." Accessed January 23, 2026. [Link]

  • Quora. "In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?" Accessed January 23, 2026. [Link]

Sources

The Strategic Utility of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Inhibitor Landscape and the Role of Key Building Blocks

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signal transduction pathways that govern cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades.[2]

The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its molecular architecture. Medicinal chemists, therefore, rely on a repertoire of versatile chemical building blocks that can be strategically employed to construct libraries of potential drug candidates. One such precursor of significant interest is 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane . This molecule embodies several key features that make it an attractive starting point for the synthesis of a diverse range of kinase inhibitors. The trifluoromethylphenyl moiety is a common motif in many approved kinase inhibitors, such as Sorafenib and Regorafenib, where it often contributes to favorable binding interactions within the hydrophobic regions of the kinase active site.[4][5] The chlorobutyl chain provides a reactive handle for the introduction of various functionalities through nucleophilic substitution, allowing for the exploration of different chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane as a precursor for the development of novel kinase inhibitors. We will detail the synthesis of this key intermediate, showcase its conversion to a more advanced building block, and provide a step-by-step protocol for the synthesis of a potent c-KIT kinase inhibitor, CHMFL-KIT-64, as a compelling example of its utility.[6]

Synthesis of the Precursor: 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

The synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is readily achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the 4-chlorobutanoyl group onto the 3-(trifluoromethyl)benzene ring.[7][8][9][10]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from 4-chlorobutanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 3-(trifluoromethyl)benzene then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone product.

Diagram 1: Synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane via Friedel-Crafts Acylation

G reagent1 3-(Trifluoromethyl)benzene product 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane reagent1->product reagent2 4-Chlorobutanoyl chloride intermediate Acylium Ion Intermediate reagent2->intermediate + AlCl₃ catalyst AlCl₃ (Lewis Acid) intermediate->product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation workflow for precursor synthesis.

Experimental Protocol: Synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Trifluoromethyl)benzene146.1114.6 g (11.9 mL)0.1
4-Chlorobutanoyl chloride141.0015.5 g (12.2 mL)0.11
Aluminum chloride (anhydrous)133.3416.0 g0.12
Dichloromethane (anhydrous)84.93150 mL-
Hydrochloric acid (conc.)36.46As needed-
Ice18.02As needed-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 4-chlorobutanoyl chloride (15.5 g, 0.11 mol) to the stirred suspension.

  • To this mixture, add a solution of 3-(trifluoromethyl)benzene (14.6 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane.

From Precursor to Advanced Intermediate: Synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid

While the chlorobutyl ketone precursor can be used directly in some synthetic routes, its conversion to the corresponding phenylacetic acid derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid , significantly broadens its applicability. This advanced intermediate is primed for amide bond formation, a cornerstone of many kinase inhibitor syntheses.[6] A common method for this transformation is the Willgerodt-Kindler reaction, which involves the reaction of the ketone with sulfur and a secondary amine, followed by hydrolysis.

Diagram 2: Conversion of Precursor to Phenylacetic Acid Intermediate

G precursor 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane intermediate Thioamide Intermediate precursor->intermediate + Reagents reagents Sulfur, Morpholine (Willgerodt-Kindler Reaction) product 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid intermediate->product + Hydrolysis hydrolysis Hydrolysis (e.g., aq. H₂SO₄)

Caption: Willgerodt-Kindler reaction for intermediate synthesis.

Application in Kinase Inhibitor Synthesis: A Protocol for CHMFL-KIT-64

To exemplify the utility of the 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane precursor, we present a detailed protocol for the synthesis of CHMFL-KIT-64 , a potent and orally available inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs).[6] This synthesis utilizes the 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid intermediate.

Signaling Pathway Context: The Role of c-KIT in Cancer

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and maintenance of various cell types. Gain-of-function mutations in c-KIT are a primary driver of GISTs, leading to constitutive kinase activity and uncontrolled cell proliferation. CHMFL-KIT-64 is designed to inhibit this aberrant signaling.

Diagram 3: Simplified c-KIT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cKIT c-KIT Receptor Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) cKIT->Downstream Phosphorylates SCF Stem Cell Factor (SCF) SCF->cKIT Binds & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor CHMFL-KIT-64 Inhibitor->cKIT Inhibits

Caption: Inhibition of the c-KIT signaling pathway by CHMFL-KIT-64.

Experimental Protocol: Synthesis of CHMFL-KIT-64

This protocol is adapted from the work of Wu et al. (2019) and involves the coupling of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[6]

Materials:

ReagentMolar Mass ( g/mol )
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid254.59
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline296.32
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.23
DIPEA (N,N-Diisopropylethylamine)129.24
DMF (N,N-Dimethylformamide, anhydrous)73.09

Procedure:

  • To a solution of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford CHMFL-KIT-64.

Characterization Data for CHMFL-KIT-64 (Representative):

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the quinoline, phenyl, and trifluoromethylphenyl rings, as well as the methoxy and methylene protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
HRMS Calculation of the exact mass of the protonated molecular ion [M+H]⁺, confirming the elemental composition.

Conclusion and Future Perspectives

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane stands out as a highly valuable and versatile precursor in the synthesis of kinase inhibitors. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its chlorobutyl chain offer medicinal chemists a powerful tool for the construction of diverse molecular scaffolds. The successful synthesis of the potent c-KIT inhibitor CHMFL-KIT-64 from this precursor underscores its practical utility in drug discovery programs. The strategic incorporation of the trifluoromethylphenyl moiety and the adaptable chlorobutyl linker provides a robust platform for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of the reactivity of this precursor is encouraged to unlock its full potential in the ongoing quest for novel therapeutics targeting the human kinome.

References

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. Retrieved from [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). (n.d.). ResearchGate. Retrieved from [Link]

  • WO2010013159A1 - A process for the preparation of teriflunomide. (n.d.). Google Patents.
  • 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea. (n.d.). PubChem. Retrieved from [Link]

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). PubMed. Retrieved from [Link]

  • Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. (2016). PubMed. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.). Google Patents.
  • Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015). PubMed. Retrieved from [Link]

  • CN109503568B - Preparation method of dasatinib. (n.d.). Google Patents.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI. Retrieved from [Link]

  • Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). DSpace@MIT. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (n.d.). ResearchGate. Retrieved from [Link]

  • US6870067B2 - Process for the synthesis of trifluorophenylacetic acids. (n.d.). Google Patents.
  • CA2886744A1 - Imatinib derivatives, their preparation and use to treat cancer and bacterial and viral infections. (n.d.). Google Patents.
  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (n.d.). NIH. Retrieved from [Link]

  • CN101182306B - The synthetic method of the intermediate of fexofenadine. (n.d.). Google Patents.
  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. (2018). PubMed. Retrieved from [Link]

  • CN103554099B - Preparation method of Dasatinib. (n.d.). Google Patents.
  • US7700779B2 - Crystalline forms of fexofenadine and its hydrochloride. (n.d.). Google Patents.
  • Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • US5925762A - Practical synthesis of urea derivatives. (n.d.). Google Patents.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Lupine Publishers. Retrieved from [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025). ResearchGate. Retrieved from [Link]

  • CN106380441A - Synthetic method of fexofenadine intermediate. (n.d.). Google Patents.
  • Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014). SciSpace. Retrieved from [Link]

  • CN102351779A - Preparation method of fexofenadine intermediate. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Chlorinated Ketone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of chlorinated ketone compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Chlorinated ketones are valuable synthetic intermediates, but their inherent reactivity and potential for instability can make purification a significant hurdle.

This resource is structured in a practical question-and-answer format to directly address common issues. We will delve into the underlying chemical principles to not only provide solutions but also empower you to troubleshoot effectively in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Stability and Degradation

Question: My chlorinated ketone appears to be degrading during column chromatography on silica gel. What is causing this, and how can I prevent it?

Answer: This is a frequent challenge. The primary cause of degradation of chlorinated ketones on silica gel is the acidic nature of the silica surface. The Lewis acidic sites on silica can catalyze several decomposition pathways, including:

  • Enolization and Subsequent Reactions: The acidic protons on the silica surface can promote the formation of enolates, which can then undergo further reactions.

  • Elimination of HCl: For α-chloro ketones, the presence of acidic sites can facilitate the elimination of hydrogen chloride, leading to the formation of α,β-unsaturated ketones.

  • Hydrolysis: If there is residual water in the solvent or on the silica gel, it can lead to the hydrolysis of the chloro group, forming α-hydroxy ketones.

Troubleshooting Strategies:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your mobile phase and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This will passivate the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.

  • Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.

  • Work at Low Temperatures: If possible, running the column in a cold room or with a jacketed column can help to slow down degradation reactions.

Question: I've noticed my purified chlorinated ketone turning dark upon storage. What is happening, and what are the best storage practices?

Answer: The discoloration of chlorinated ketones upon storage is often a sign of decomposition.[1] Several factors can contribute to this instability:

  • Light Sensitivity: Many organic molecules, including ketones, can be sensitive to light, which can initiate radical reactions or other degradation pathways.[1]

  • Trace Acidity: Residual acidic impurities from the synthesis or purification steps can catalyze decomposition over time.

  • Oxidation: Exposure to air can lead to oxidation, especially if the compound has other sensitive functional groups.

Recommended Storage Procedures:

  • Store in an Amber Vial: To protect the compound from light, always use amber-colored glass vials.

  • Store Under an Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Store at Low Temperatures: Storing the compound in a refrigerator or freezer can significantly slow down the rate of decomposition.

  • Ensure High Purity: The initial purity of the compound is critical for its stability. Even small amounts of impurities can act as catalysts for decomposition.[1]

Chromatographic Purification

Question: I am struggling to get good separation between my desired chlorinated ketone and a closely related impurity using normal-phase chromatography. What can I do?

Answer: Achieving good separation of closely eluting compounds requires careful optimization of your chromatographic conditions. Here's a systematic approach:

Troubleshooting Workflow for Poor Separation

G start Poor Separation Observed a Analyze TLC (Thin-Layer Chromatography) start->a b Optimize Solvent System (Vary Polarity) a->b d Is Separation Improved? b->d Test on TLC c Try a Different Solvent System (e.g., Toluene/EtOAc, DCM/MeOH) c->d d->c No f Perform Column Chromatography with Optimized Conditions d->f Yes e Consider Alternative Stationary Phase (e.g., Alumina, C18) e->a h Consider Preparative HPLC e->h If all else fails g Still Poor Separation? f->g g->e Yes i Successful Separation g->i No h->i

Caption: A decision tree for troubleshooting poor chromatographic separation.

Detailed Steps:

  • Systematic Solvent Screening (TLC): Use Thin-Layer Chromatography (TLC) to efficiently screen different solvent systems. Create a solvent polarity gradient to find the optimal mobile phase composition. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Solvent System Composition: Small changes in the solvent ratio can have a significant impact on resolution. Try varying the ratio of your solvents in small increments.

  • Alternative Solvents: If a binary system is not effective, consider a ternary system (three solvents) or switch to different solvent classes. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene-based system.

  • Stationary Phase Choice: As mentioned earlier, switching to a different stationary phase like alumina or considering reverse-phase chromatography on C18 can alter the selectivity and improve separation.

Question: How do I choose the right column size and amount of silica gel for my purification?

Answer: The choice of column size and the amount of stationary phase are crucial for a successful separation. A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1.

Guidelines for Column Chromatography Parameters

Separation Difficulty (ΔRf on TLC) Silica Gel to Compound Ratio (w/w) Recommended Column Diameter
> 0.230:1Wide
0.1 - 0.250:1Medium
< 0.1> 100:1Narrow and long

Protocol for Packing a Silica Gel Column:

  • Select the Right Column: Choose a column with an appropriate diameter and length based on the amount of material to be purified and the difficulty of the separation.

  • Prepare the Slurry: In a beaker, add the calculated amount of silica gel to your chosen mobile phase. Stir gently to create a uniform slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Gently tap the column to dislodge any air bubbles and ensure a uniformly packed bed. Open the stopcock to allow some solvent to drain, which will help to compact the silica gel.

  • Add a Protective Layer: Once the silica bed is stable, add a thin layer of sand on top to prevent disturbance when loading your sample.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column. Alternatively, you can pre-adsorb your sample onto a small amount of silica gel ("dry loading").

  • Elute: Begin eluting the column with your mobile phase, collecting fractions, and monitoring the separation by TLC.

Recrystallization

Question: My chlorinated ketone is an oil, or it oils out during recrystallization. How can I get it to crystallize?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

Troubleshooting Recrystallization

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.

  • Lower the Temperature: Try cooling the solution to a lower temperature using an ice bath or a refrigerator.

  • Reduce the Amount of Solvent: If there is too much solvent, the solution may not be saturated enough for crystals to form.[2] You can evaporate some of the solvent and try to cool it again.[2]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which your compound is less soluble. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective.

Step-by-Step Protocol for Recrystallization:

  • Choose a Suitable Solvent: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or soluble in the cold solvent.

  • Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, use the troubleshooting techniques mentioned above.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven.

Purity Analysis

Question: What are the best analytical methods to assess the purity of my final chlorinated ketone product?

Answer: A combination of analytical techniques is often necessary to confirm the purity and structure of your compound.

Common Analytical Techniques for Purity Assessment

Technique Information Provided Considerations
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and detection of proton- or carbon-containing impurities.Quantitative NMR (qNMR) can be used for accurate purity determination.
Gas Chromatography (GC) Separation and quantification of volatile impurities.[3]The compound must be thermally stable and volatile.[3]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities.[4]Method development (column, mobile phase) is required.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.[4]Can be coupled with GC or HPLC for powerful analysis (GC-MS, LC-MS).[4]
Melting Point Analysis A sharp melting point range is indicative of high purity.Impurities typically broaden and depress the melting point range.
Safety Precautions

Question: What are the key safety precautions I should take when working with chlorinated ketones?

Answer: Chlorinated ketones should be handled with care due to their potential toxicity and reactivity.

Essential Safety Practices:

  • Work in a Fume Hood: Always handle chlorinated ketones in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Avoid Incompatible Reagents: Be aware of incompatible materials. For example, some chlorinated compounds can react violently with strong bases or oxidizing agents.[7]

  • Proper Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Chlorinated organic waste should be collected in a designated container.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[5]

  • Inhalation: Move to fresh air immediately.[5]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

References

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Google Patents.
  • ResearchGate. Overview of preparation methods for chlorinated ketones. [Link]

  • Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • Google Patents.
  • Novi AMS. Water Treatment Process Troubleshooting Guide. [Link]

  • PubMed. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]

  • PubMed. Gas chromatographic identification of chlorination products of aliphatic ketones. [Link]

  • ResearchGate. (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

  • National Institutes of Health. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ResearchGate. (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. [Link]

  • National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Chlorine. [Link]

  • ResearchGate. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. [Link]

  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]

  • ResearchGate. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]

  • Scholars.Direct. Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study. [Link]

  • State of Michigan. SAFETY DATA SHEET - Acetone. [Link]

  • New Jersey Department of Health. Acetone - Hazardous Substance Fact Sheet. [Link]

  • Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • Dosatron. Chlorinator Maintenance: How to Troubleshoot your Injector?. [Link]

  • Isgec. Chlorine Containers - Safety Manual. [Link]

  • PubMed Central. Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. [Link]

  • Scribd. Viva Questions Class 12 Chemistry | PDF | Chromatography | Electrochemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • Quora. How to filter potentially toxic organic compounds out of drinking water. [Link]

Sources

Troubleshooting low conversion rates in butyrophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of butyrophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this synthetic procedure. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work. The synthesis of butyrophenone, typically achieved via the Friedel-Crafts acylation of benzene, is a cornerstone reaction, but its success is highly sensitive to specific experimental parameters. This guide addresses the most frequent causes of low conversion rates and provides robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of butyrophenone synthesis, and why is it prone to failure?

Butyrophenone is most commonly synthesized through the Friedel-Crafts acylation of benzene using either butyryl chloride or butyric anhydride as the acylating agent.[1] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

The reaction proceeds via electrophilic aromatic substitution and can be broken down into three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of butyryl chloride, weakening the C-Cl bond. This leads to the formation of a highly reactive and resonance-stabilized acylium ion. This step is the cornerstone of the entire reaction.[3]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic acylium ion, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (like the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, butyrophenone. The catalyst is regenerated in this step, although it remains complexed to the product ketone.[3]

The reaction is prone to failure primarily due to the stringent requirement for anhydrous conditions, the stoichiometry of the catalyst, and the purity of the reagents.[4][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization A Butyryl Chloride C Acylium Ion Electrophile [CH₃CH₂CH₂C=O]⁺ A->C Coordination & Cleavage B AlCl₃ (Lewis Acid) B->C E Sigma Complex (Carbocation Intermediate) C->E D Benzene (Nucleophile) D->E F Butyrophenone-AlCl₃ Complex E->F -H⁺ G Final Product (after work-up) F->G Aqueous Work-up caption Butyrophenone Synthesis Workflow

Caption: High-level overview of the Friedel-Crafts acylation for butyrophenone synthesis.

Troubleshooting Guide: Low Conversion Rates

This section is structured as a decision-making workflow to diagnose and solve issues leading to poor yields.

Problem Area 1: Catalyst and Reagents
Q2: My reaction shows little to no product formation. I suspect an issue with my aluminum chloride catalyst. How can I verify this?

This is the most common failure mode. Anhydrous aluminum chloride is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. If it has been improperly stored or handled, it will be partially or fully hydrolyzed to aluminum hydroxide, which is catalytically inactive.

Causality: The Lewis acidity of AlCl₃ is essential for generating the acylium ion electrophile.[3] Water is a Lewis base that reacts violently and exothermically with AlCl₃ in a hydrolysis reaction (AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl). This consumes the catalyst and prevents the formation of the necessary electrophile.[4]

Troubleshooting Steps:

  • Visual Inspection: Fresh, active AlCl₃ should be a fine, white to pale-yellow powder. If it appears clumpy, discolored, or has been exposed to air for an extended period, its activity is compromised.

  • Use a Fresh Bottle: The most reliable solution is to use a new, sealed bottle of high-purity anhydrous aluminum chloride.

  • Proper Handling: Always handle AlCl₃ in a glove box or under a stream of inert gas (like nitrogen or argon). Weigh it quickly and add it to the reaction vessel immediately.

Q3: I used a fresh bottle of AlCl₃ and maintained anhydrous conditions, but my yield is still low. Could the stoichiometry be the issue?

Yes, this is a critical and often misunderstood parameter. Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount (1.0 equivalent) of AlCl₃, and often a slight excess (e.g., 1.1-1.2 equivalents) is recommended.

Causality: The product, butyrophenone, is a ketone. The carbonyl oxygen has lone pairs of electrons and acts as a Lewis base. It will form a stable complex with the Lewis acid catalyst, AlCl₃.[6] This complexation deactivates the catalyst, effectively removing it from the reaction cycle.[7] If a sub-stoichiometric amount of catalyst is used, the reaction will stop once all the catalyst is complexed by the newly formed product.

Recommendation:

  • Ensure you are using at least 1.0 mole equivalent of AlCl₃ relative to the limiting reagent (typically butyryl chloride).

  • For optimal results, consider using 1.1 equivalents to account for any minor atmospheric moisture or impurities that may consume small amounts of the catalyst.

Problem Area 2: Reaction Conditions
Q4: What is the optimal temperature for the reaction, and how does temperature affect the conversion rate?

Temperature control is a delicate balance between reaction rate and side-product formation.

Causality:

  • Low Temperature (0-5 °C): The initial addition of reagents is often done at a low temperature to control the highly exothermic reaction between the acylating agent and the catalyst, as well as the subsequent reaction with benzene. This prevents localized overheating which can lead to side reactions.

  • Room Temperature to Gentle Heating (25-60 °C): After the initial addition, the reaction often requires warming to proceed to completion at a reasonable rate.[8] Excessively high temperatures can promote the decomposition of the acylating agent or the product and may lead to charring or the formation of polymeric byproducts.[4]

ParameterRecommended ValueRationale
Initial Addition Temp. 0 - 5 °CControls initial exotherm, minimizes side reactions.
Reaction Temp. 25 - 50 °CProvides sufficient activation energy for the reaction to proceed to completion.
Molar Ratio (Benzene) >3 equivalents or as solventUsing excess benzene drives the reaction forward and minimizes polysubstitution.
Molar Ratio (AlCl₃) 1.1 - 1.2 equivalentsEnsures enough active catalyst is present after product complexation.

Table 1: Recommended Reaction Parameters for Butyrophenone Synthesis

Q5: My reaction mixture turned dark or black immediately upon adding the reagents. What does this indicate?

A dark coloration or the formation of a tar-like substance often points to impure reagents or excessive temperatures.

Causality:

  • Impure Butyryl Chloride: Butyryl chloride can hydrolyze to butyric acid or contain other impurities. These can undergo complex side reactions with the strong Lewis acid, leading to polymerization or charring.

  • Wet Benzene: Water in the benzene will violently react with the AlCl₃, generating significant heat and HCl gas, which can contribute to decomposition.

  • Local Hotspots: Adding the catalyst or acylating agent too quickly can create localized hotspots, causing thermal decomposition of the reagents.

Preventative Measures:

  • Purify Reagents: Consider distilling benzene from a suitable drying agent (e.g., sodium/benzophenone) and butyryl chloride before use if purity is in doubt.

  • Ensure Dryness: Use oven-dried glassware and maintain a positive pressure of inert gas.

  • Controlled Addition: Add reagents slowly and with efficient stirring to a cooled reaction mixture to dissipate heat effectively.

Problem Area 3: Work-up and Purification
Q6: The reaction seems complete by TLC, but I'm recovering very little product after the aqueous work-up. Where is my product going?

The product is likely still trapped in the aqueous layer as the aluminum chloride complex. A proper work-up is critical for liberating the ketone.

Causality: The butyrophenone-AlCl₃ complex is a salt-like adduct that is often soluble in the acidic aqueous layer or forms an emulsion at the interface.[7] The work-up must be vigorous enough to fully hydrolyze this complex.

Standard Work-up Protocol:

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[4] The ice helps to control the highly exothermic quenching process, while the acid ensures the solution remains acidic, fully breaking down the aluminum complexes into water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure all the liberated butyrophenone is recovered.[4]

  • Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove any remaining basic impurities), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

G A Low Conversion Rate Detected (via TLC, GC, or NMR) B Was a new, sealed bottle of anhydrous AlCl₃ used? A->B C YES B->C D NO B->D F Was the molar ratio of AlCl₃ ≥ 1.1 equivalents? C->F E Discard old catalyst. Use a fresh, unopened container of anhydrous AlCl₃. D->E G YES F->G H NO F->H J Were reagents added slowly at 0-5 °C with efficient stirring? G->J I Increase AlCl₃ to 1.1-1.2 eq. The product complexes with and deactivates the catalyst. H->I K YES J->K L NO J->L N Was the work-up performed with ice and conc. HCl? K->N M Improve heat dissipation. Slow addition and vigorous stirring prevent charring from hotspots. L->M O YES N->O P NO N->P R Re-evaluate reagent purity. Consider distillation of benzene and butyryl chloride. O->R Q Product may be trapped in the aqueous layer. Re-extract aqueous layer after acidification. P->Q

Caption: Troubleshooting decision tree for low conversion in butyrophenone synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis of Butyrophenone

Safety Precautions: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

Reagents:

  • Benzene (anhydrous, 7.8 g, 0.1 mol)

  • Butyryl chloride (5.3 g, 0.05 mol)

  • Aluminum chloride (anhydrous, 7.3 g, 0.055 mol)

  • Dichloromethane (anhydrous, 50 mL)

  • Crushed ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Set up a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or an acid trap). Ensure the system is under a positive pressure of nitrogen or argon.

  • To the flask, add anhydrous aluminum chloride (7.3 g).

  • Add anhydrous benzene (7.8 g) dissolved in 20 mL of anhydrous dichloromethane to the flask.

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • Dissolve butyryl chloride (5.3 g) in 30 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the butyryl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture back down in an ice bath.

  • In a separate large beaker, prepare a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.

  • Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Combine all organic layers. Wash with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude butyrophenone.

  • Purify the crude product by vacuum distillation or flash column chromatography if necessary.

References
  • Learnbin. (2025). Friedel-Crafts Acylation Of Benzene.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • UC Berkeley College of Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, a compound of interest in pharmaceutical and agrochemical research. We will explore the nuances of different ionization techniques and compare the utility of mass spectrometry with alternative analytical methods, supported by predictive experimental data and established fragmentation principles.

Introduction to the Analyte: Chemical Properties and Analytical Significance

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is an aromatic ketone containing both a halogen and a trifluoromethyl group. These structural features impart specific chemical properties that influence its behavior in analytical systems. A thorough understanding of its structure is crucial for metabolism studies, impurity profiling, and quality control in drug development.[1][2]

Chemical Structure:

Molecular Formula: C₁₁H₁₀ClF₃O

Calculated Molecular Weight: 250.64 g/mol

Calculated Monoisotopic Mass: 250.0318 Da

The presence of chlorine and fluorine, along with the carbonyl group and the aromatic ring, makes this molecule amenable to a variety of analytical techniques, with mass spectrometry being a particularly powerful tool for both qualitative and quantitative analysis.

Mass Spectrometry Analysis: A Comparative Approach

The choice of ionization technique in mass spectrometry is critical and depends on the desired information—be it the molecular weight, structural information through fragmentation, or sensitive quantification.[3][4] We will compare two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.

  • Sample Introduction: A dilute solution of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The separated analyte is bombarded with a beam of electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

The fragmentation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane under EI conditions is predicted to follow established pathways for aromatic ketones.[5][6] Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is expected to be a major fragmentation route.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

m/z Proposed Fragment Structure Fragmentation Pathway
250/252[M]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
185[C₈H₄F₃O]⁺α-cleavage: Loss of the chlorobutyl chain
145[C₇H₄F₃]⁺Loss of CO from the m/z 185 fragment
75[C₃H₆Cl]⁺α-cleavage: Formation of the chlorobutyl cation
49[CH₂Cl]⁺Further fragmentation of the chlorobutyl chain

Diagram 1: Predicted Electron Ionization (EI) Fragmentation Pathway

M [M]⁺˙ (m/z 250/252) F1 [C₈H₄F₃O]⁺ (m/z 185) M->F1 - •CH₂CH₂CH₂Cl F3 [C₃H₆Cl]⁺ (m/z 75) M->F3 - •COC₆H₄CF₃ F2 [C₇H₄F₃]⁺ (m/z 145) F1->F2 - CO F4 [CH₂Cl]⁺ (m/z 49) F3->F4 - C₂H₄

Caption: Predicted EI fragmentation of the target molecule.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte and for quantitative studies, often in conjunction with liquid chromatography (LC-MS).[4][7]

  • Sample Introduction: The analyte, dissolved in a suitable solvent system (e.g., methanol/water with a small amount of formic acid), is introduced into the ESI source via an LC system.

  • Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated analyte molecules.

  • Mass Analysis: The ions are guided into the mass analyzer and separated by their m/z.

  • Detection: The detector records the abundance of the ions.

The ESI mass spectrum is expected to be much simpler than the EI spectrum, dominated by the protonated molecular ion.

Table 2: Predicted Ions in the ESI Mass Spectrum of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

m/z Proposed Ion Notes
251/253[M+H]⁺Protonated molecule, showing the isotopic pattern for one chlorine atom.
273/275[M+Na]⁺Sodium adduct, often observed in ESI.

Diagram 2: Electrospray Ionization (ESI) Process

Analyte Analyte in Solution Droplets Charged Droplets Analyte->Droplets Nebulization & High Voltage Ions [M+H]⁺ Ions Droplets->Ions Solvent Evaporation MS Mass Analyzer Ions->MS

Caption: Simplified workflow of the ESI process.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the analyte's identity, purity, and quantity.[8][9]

Table 3: Comparison of Analytical Techniques

Technique Principle Strengths for this Analyte Limitations for this Analyte
GC-MS (EI) Separation by volatility and boiling point, followed by fragmentation-based mass analysis.[3]Provides detailed structural information from fragmentation patterns. Good for volatile and thermally stable compounds.May not be suitable if the compound is thermally labile.
LC-MS (ESI) Separation by polarity, followed by soft ionization mass analysis.[4][7]Excellent for confirming molecular weight and for quantitative analysis. Suitable for a wider range of compounds, including less volatile ones.Provides limited structural information without tandem MS (MS/MS).
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides definitive structural information, including the connectivity of atoms and stereochemistry.[9]Lower sensitivity compared to MS. Requires a larger amount of pure sample.
Gas Chromatography (GC) with ECD Separation by volatility. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.High sensitivity for quantitative analysis of the chlorinated analyte.Provides no structural information beyond retention time.

Conclusion and Recommendations

For the comprehensive analysis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, a multi-faceted approach is recommended.

  • For structural confirmation and impurity identification: GC-MS with Electron Ionization is the preferred method due to its ability to generate reproducible and information-rich fragmentation patterns.

  • For accurate quantification in complex matrices (e.g., biological fluids): LC-MS with Electrospray Ionization offers high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).

  • For definitive structural elucidation of the pure substance: NMR spectroscopy remains the gold standard, providing unambiguous information about the molecular architecture.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the accurate and reliable characterization of this and other novel chemical entities, a critical step in the journey from discovery to application.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]

  • PubMed. (2006). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • YouTube. (2023). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]

  • PubMed. (2004). Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. Retrieved from [Link]

  • Pro-Lab. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

Sources

A Guide to the Structural Confirmation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane belongs to the substituted butyrophenone class of compounds. This family of molecules is of significant interest in medicinal chemistry and drug development due to their versatile pharmacological activities. The precise substitution pattern on the phenyl ring and the nature of the aliphatic chain are critical for their biological function. Therefore, unambiguous structural confirmation is paramount.

This guide will focus on a multi-faceted analytical approach to confirm the structure of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, with a particular emphasis on spectroscopic techniques. We will also compare its expected analytical characteristics with those of commercially available or synthetically accessible alternatives.

General Synthetic Approach: Friedel-Crafts Acylation

The synthesis of substituted butyrophenones is commonly achieved through a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves the reaction of an acyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, the logical precursors would be 3-(trifluoromethyl)benzene and 4-chlorobutyryl chloride.

Experimental Protocol: Synthesis of a Substituted Butyrophenone via Friedel-Crafts Acylation

This protocol is a representative example for the synthesis of this class of compounds.

1. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
  • Cool the suspension to 0°C in an ice bath.

2. Acyl Chloride Addition:

  • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

3. Aromatic Substrate Addition:

  • Subsequently, add the substituted benzene (e.g., 3-(trifluoromethyl)benzene) (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

4. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

5. Quenching and Extraction:

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
  • Separate the organic layer and extract the aqueous layer with dichloromethane.
  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

6. Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the desired substituted butyrophenone.

Structural Elucidation and Comparative Analysis

The structural confirmation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane relies on a combination of spectroscopic methods. Below, we present the predicted data for our target compound alongside experimental data for several structural analogs.

Chemical and Physical Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane C₁₁H₁₀ClF₃O266.64Not Available
4-Chloro-1-(4-fluorophenyl)butan-1-oneC₁₀H₁₀ClFO200.643874-54-2[3][4]
4-Chloro-1-phenylbutan-1-oneC₁₀H₁₁ClO182.65939-52-6[5][6]
4-Chloro-1-(4-chlorophenyl)butan-1-oneC₁₀H₁₀Cl₂O217.09Not Available
Spectroscopic Data Comparison
Technique4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Predicted)4-Chloro-1-(4-fluorophenyl)butan-1-one (Experimental)4-Chloro-1-phenylbutan-1-one (Experimental)[5][7]
¹H NMR Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.2 ppm. The methylene protons of the butane chain will show characteristic triplets: -CH₂- (adjacent to C=O) at ~δ 3.2 ppm, -CH₂- (adjacent to Cl) at ~δ 3.7 ppm, and the central -CH₂- as a multiplet around δ 2.2 ppm.Aromatic protons appear as doublets of doublets around δ 8.0 and δ 7.2 ppm. Aliphatic protons: -CH₂(CO)- at δ 3.15 ppm (t), -CH₂Cl at δ 3.68 ppm (t), and -CH₂- at δ 2.22 ppm (m).[8]Aromatic protons appear as multiplets between δ 7.4 and δ 8.0 ppm. Aliphatic protons are observed at approximately δ 3.1 ppm (t), δ 3.7 ppm (t), and δ 2.1 ppm (m).
¹³C NMR The carbonyl carbon (C=O) is expected around δ 196-198 ppm. The trifluoromethyl group will cause a characteristic quartet for the attached aromatic carbon around δ 130-132 ppm. Aromatic carbons will be in the δ 125-140 ppm range. Aliphatic carbons: -CH₂(CO)- at ~δ 35 ppm, -CH₂Cl at ~δ 44 ppm, and the central -CH₂- at ~δ 28 ppm.Carbonyl carbon at δ 197.3 ppm. Aromatic carbons show splitting due to fluorine coupling. Aliphatic carbons are at δ 35.1 ppm (-CH₂CO-), δ 44.5 ppm (-CH₂Cl), and δ 27.8 ppm (-CH₂-).[8]The carbonyl carbon appears at δ 198.8 ppm. Aromatic carbons are in the range of δ 128-137 ppm. Aliphatic carbons are found at δ 35.2 ppm (-CH₂CO-), δ 44.7 ppm (-CH₂Cl), and δ 28.0 ppm (-CH₂-).
IR (cm⁻¹) A strong carbonyl (C=O) stretching band is expected around 1690-1700 cm⁻¹. C-F stretching from the CF₃ group will appear in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. The C-Cl stretch will be in the fingerprint region (600-800 cm⁻¹).A strong C=O stretch is observed around 1685 cm⁻¹. Aromatic C-H stretches are present above 3000 cm⁻¹, and aliphatic C-H stretches are below 3000 cm⁻¹.A prominent C=O stretching absorption is seen at approximately 1685 cm⁻¹. Aromatic and aliphatic C-H stretching bands are also present.
Mass Spec (m/z) The molecular ion peak [M]⁺ should be observable at m/z 266, with a characteristic [M+2]⁺ peak at m/z 268 due to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1. Key fragmentation patterns would include the loss of the chloropropyl side chain to give a C₈H₄F₃O⁺ fragment (m/z 189) and cleavage of the C-C bond adjacent to the carbonyl group.The molecular ion is observed at m/z 200, with an [M+2]⁺ peak at m/z 202. The base peak is often the fluorobenzoyl cation at m/z 123.The molecular ion is at m/z 182, with an [M+2]⁺ peak at m/z 184. The base peak is typically the benzoyl cation at m/z 105.

Visualizing the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane.

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_comparison Comparative Analysis 3-(Trifluoromethyl)benzene 3-(Trifluoromethyl)benzene Friedel_Crafts Friedel-Crafts Acylation 3-(Trifluoromethyl)benzene->Friedel_Crafts 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Target_Compound 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane Friedel_Crafts->Target_Compound NMR NMR Spectroscopy (¹H, ¹³C) Target_Compound->NMR IR IR Spectroscopy Target_Compound->IR MS Mass Spectrometry Target_Compound->MS Comparative_Analysis Comparison with Structural Analogs Target_Compound->Comparative_Analysis Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Analog_1 4-Chloro-1-(4-fluorophenyl)butan-1-one Comparative_Analysis->Analog_1 Analog_2 4-Chloro-1-phenylbutan-1-one Comparative_Analysis->Analog_2 Analog_3 Other Analogs Comparative_Analysis->Analog_3

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Discussion of Expected Spectroscopic Features

The presence of the electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring is expected to have a significant influence on the spectroscopic properties of the target molecule compared to its unsubstituted or fluoro-substituted analogs.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the target compound will be deshielded compared to the unsubstituted analog due to the inductive effect of the trifluoromethyl group. The meta-substitution pattern will lead to a complex splitting pattern for these protons. In the ¹³C NMR spectrum, the carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shift of the carbonyl carbon is also expected to be influenced by the electronic nature of the substituted phenyl ring.

  • IR Spectroscopy: The carbonyl stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group is expected to shift the C=O stretching vibration to a higher wavenumber compared to the unsubstituted analog.

  • Mass Spectrometry: The fragmentation pattern will be dominated by the stable benzoyl-type cations. The presence of the trifluoromethyl group will be evident in the mass of the fragment containing the aromatic ring.

Comparison with Alternatives

The primary alternatives for comparison are other substituted butyrophenones. The choice of an alternative will depend on the specific application. For instance, if a different electronic profile is desired for a biological study, the fluoro- or chloro-substituted analogs could be considered. If the trifluoromethyl group is essential but its position can be varied, the para-isomer would be a relevant comparator.

The following diagram illustrates the structural relationship between the target compound and its key alternatives.

Caption: Structural relationship between the target compound and its analogs.

Conclusion

References

  • AB Enterprises. 4-chloro-1-(4-fluorophenyl)butan-1-one. Available from: [Link]

  • PubChem. 4-Chlorobutyrophenone. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ChemSynthesis. 4-chloro-1-phenyl-1-butanone. Available from: [Link]

  • PubChem. 4'-Chlorobutyrophenone. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. 4-Chloro-1-(4-fluorophenyl)butan-1-one. Available from: [Link]

  • ChemSynthesis. 4-chloro-1-phenyl-1-butanone. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline. Available from: [Link]

  • PubChem. 4-Chloro-1,1,1-trifluoro-4-phenylbut-3-en-2-one. National Center for Biotechnology Information. Available from: [Link]

Sources

Navigating the Bioactive Landscape: A Comparative Efficacy Guide to 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a lead compound to a clinical candidate is one of meticulous optimization. The scaffold of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane presents a compelling starting point, integrating key pharmacophoric elements known to influence biological activity. The presence of a trifluoromethyl (CF3) group can significantly enhance metabolic stability and binding affinity, while the chloro-substituent offers another point for modulating electronic and lipophilic properties.[1][2] This guide provides a framework for exploring the biological efficacy of analogs derived from this core structure, offering a predictive comparison based on established structure-activity relationships (SAR) and detailing the requisite experimental protocols for validation.

The Rationale for Analog Design: A Predictive Framework

While direct comparative data for a series of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane analogs is not yet prevalent in the public domain, we can construct a logical progression for analog design based on the well-documented SAR of similar pharmacophores, such as butyrophenones.[3][4][5] The core structure can be systematically modified at several key positions to explore and optimize biological activity.

Our design strategy will focus on three primary regions of the molecule: the trifluoromethylphenyl ring, the butyrophenone linker, and the terminal chloro group.

G cluster_0 Analog Design Strategy Core_Structure 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane Analog_Series_A A: Phenyl Ring Analogs (Varying CF3 position, adding other substituents) Core_Structure->Analog_Series_A Modulation of target interaction and lipophilicity Analog_Series_B B: Butyrophenone Linker Analogs (Modifying the ketone and alkyl chain) Core_Structure->Analog_Series_B Alteration of flexibility and metabolic stability Analog_Series_C C: Terminal Group Analogs (Replacing the chloro group) Core_Structure->Analog_Series_C Exploration of alternative binding and reactivity

Caption: A logical workflow for designing analogs of the core structure.

Analog Series A: Probing the Trifluoromethylphenyl Moiety

The trifluoromethyl group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature and lipophilicity can significantly impact target binding and cell permeability.[6]

  • Positional Isomers: Moving the CF3 group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's conformation and how it presents to a biological target. The para-position, for example, is often favored in drug candidates for its influence on inhibiting metabolic pathways.[7]

  • Additional Substitution: Introducing other small substituents (e.g., fluoro, hydroxyl, methoxy) on the phenyl ring can fine-tune electronic properties and create new hydrogen bonding opportunities, potentially increasing potency and selectivity.

Analog Series B: The Butyrophenone Linker's Role

The butyrophenone core is a well-established pharmacophore, particularly in neuroleptic drugs, where the three-carbon chain (n=3) is often optimal for activity.[4][5]

  • Chain Length Modification: Shortening or lengthening the alkyl chain can impact the molecule's flexibility and the spatial relationship between the aromatic ring and the terminal group.

  • Ketone Reduction: Reducing the ketone to a hydroxyl group introduces a chiral center and a hydrogen bond donor/acceptor, which could lead to more specific interactions with a target protein.

Analog Series C: The Terminal Chloro Group as a Point of Departure

The terminal chlorine is a reactive handle that can be displaced to form covalent bonds or can be replaced with other functional groups to explore different non-covalent interactions.

  • Halogen Substitution: Replacing chlorine with other halogens like bromine or fluorine can alter the reactivity and lipophilicity of the terminus.

  • Nucleophilic Displacement: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. This is a common strategy for attaching the pharmacophore to a larger molecular entity or for targeting specific amino acid residues in a binding pocket. For instance, creating derivatives with cyclic amines is a known strategy for enhancing CNS activity in butyrophenones.[4]

Comparative Biological Efficacy Evaluation: A Methodological Guide

A rigorous comparison of these analogs requires a suite of standardized in vitro assays. The specific assays will ultimately depend on the therapeutic target, which for this scaffold, without prior knowledge, could range from enzymes to receptors. The following outlines a general workflow for a primary screening cascade.

G cluster_workflow In Vitro Efficacy Testing Workflow start Synthesized Analog Library cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity primary_screen Primary Target-Based or Phenotypic Screening cytotoxicity->primary_screen Filter out overtly toxic compounds dose_response Dose-Response and IC50/EC50 Determination primary_screen->dose_response Identify initial 'hits' secondary_assays Secondary/Orthogonal Assays (e.g., Target Engagement, Downstream Signaling) dose_response->secondary_assays Confirm activity and characterize mechanism lead_candidates Lead Candidate Identification secondary_assays->lead_candidates

Caption: A standard workflow for in vitro biological efficacy testing.

Step 1: Assessment of General Cytotoxicity

Before evaluating specific efficacy, it is crucial to determine the concentration range at which the compounds exhibit general toxicity to cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if that is the intended target) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the analog compounds (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 (concentration causing 50% cytotoxicity).

Step 2: Primary Screening for Biological Activity

This can be a target-based assay if a specific enzyme or receptor is hypothesized, or a phenotypic screen to identify compounds that induce a desired cellular effect.

Example Protocol: Kinase Inhibition Assay (Target-Based)

Many small molecules with the trifluoromethylphenyl moiety are kinase inhibitors.[7]

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP.

  • Inhibitor Addition: Add the analog compounds at a fixed concentration (e.g., 10 µM).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®).

  • Hit Identification: Identify compounds that cause a significant reduction in kinase activity compared to the vehicle control.

Step 3: Dose-Response Analysis

For the "hits" identified in the primary screen, a dose-response analysis is performed to determine their potency, typically expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Protocol: IC50 Determination

  • Perform the primary assay (e.g., the kinase inhibition assay) with a range of concentrations for each hit compound (typically a 10-point, 3-fold serial dilution).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to calculate the IC50 value.

Step 4: Secondary and Orthogonal Assays

These assays are crucial for confirming the mechanism of action and ruling out off-target effects.

Example Protocol: Cellular Target Engagement Assay (e.g., CETSA®)

  • Cell Treatment: Treat intact cells with the analog compound at various concentrations.

  • Heat Shock: Heat the cell lysates to a range of temperatures. The binding of a compound to its target protein often stabilizes the protein, increasing its melting temperature.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear, comparative table to facilitate the identification of promising candidates and to further refine the SAR.

Analog IDModificationCC50 (µM)Primary Screen (% Inhibition @ 10µM)IC50 (µM)Target Engagement (CETSA Shift, °C)
Core 4-Cl, 3-CF3>100558.22.1
A-1 4-Cl, 4-CF3>100752.53.5
B-1 4-Cl, 3-CF3, -OH85606.82.3
C-1 4-NH(piperidine), 3-CF350801.14.2

This is a hypothetical data table for illustrative purposes.

From such a table, a researcher could deduce, for instance, that moving the trifluoromethyl group to the para-position (Analog A-1) improves potency, and replacing the terminal chlorine with a piperidine group (Analog C-1) further enhances activity, albeit with a slight increase in cytotoxicity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

References

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). ResearchGate. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (n.d.). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. (n.d.). MDPI. [Link]

  • Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. (2011). ResearchGate. [Link]

  • Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4, 5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-0X0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1- naph-thalenecarboxamide. (2013).
  • Synthesis of new fexofenadine analogs and their pharmacological activity. (2008). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC - NIH. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. (n.d.). Semantic Scholar. [Link]

  • Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents. (2018). PubMed. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

  • A process for the preparation of teriflunomide. (2010).
  • SAR of Butyrophenones. (n.d.). Pharmacy 180. [Link]

  • Preparation method of 1-chloro-4-phenyl butane. (2014).
  • Biological Evaluation of Some Novel Chalcones and Its Derivatives. (n.d.). Banaras Hindu University. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • SAR of Butyrophenone. (2023). YouTube. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2022). ResearchGate. [Link]

  • Process for preparing 4-fluoro-3-trifluoromethylphenol. (1999).
  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). ResearchGate. [Link]

  • Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. (2015).

Sources

A Senior Scientist's Guide to Purity Assessment: HPLC and a Comparative Analysis for Synthesized 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality is not spontaneously generated in the final step; it is meticulously built from the purity of its preceding intermediates.[1] The compound 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is a key structural motif and potential intermediate in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chlorobutanone chain offers a reactive handle for further molecular elaboration.

Given its role, ensuring the purity of this intermediate is not merely a quality control checkpoint but a strategic imperative. Uncontrolled impurities, even at trace levels, can carry through the synthetic sequence, potentially leading to final products with altered efficacy, unpredictable toxicity, or reduced stability. Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling, making robust analytical methods indispensable.[2]

This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of synthesized 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane. Furthermore, it offers a comparative analysis with alternative techniques—Gas Chromatography (GC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to equip researchers with a comprehensive decision-making framework for their specific analytical needs.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

For non-volatile, aromatic compounds like 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis due to its precision, versatility, and ability to separate complex mixtures.[2] A reversed-phase method is particularly well-suited.

Causality Behind the Choice: The molecule possesses a significant degree of hydrophobicity, attributed to the trifluoromethylphenyl ring and the four-carbon alkyl chain. This characteristic makes it ideal for interaction with a non-polar stationary phase, such as C18 (octadecylsilane). A polar mobile phase is used to elute the compound and its potential impurities based on their relative polarities. Impurities that are more polar than the main compound will elute earlier, while less polar impurities will be retained longer on the column.

Anticipated Impurities

A robust analytical method must be capable of separating the main compound from plausible process-related impurities. Based on a typical Friedel-Crafts acylation synthesis route, potential impurities could include:

  • Impurity A (Starting Material): 1-Chloro-3-(trifluoromethyl)benzene

  • Impurity B (Reagent-related): Hydrolysis product of 4-chlorobutyryl chloride (4-chlorobutanoic acid)

  • Impurity C (Isomeric): Positional isomers, such as 2-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

  • Impurity D (By-product): Products from over-acylation or side reactions

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable and reproducible results.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid. Rationale: The acid improves peak shape and suppresses ionization of acidic or basic functional groups.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: The aromatic ring of the analyte provides strong UV absorbance at this wavelength, offering good sensitivity.

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

    • Rationale: A gradient program is essential to elute impurities with a wide range of polarities and to ensure the column is cleaned of any strongly retained components after each injection.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane sample.

  • Dissolve in 10 mL of the diluent to achieve a concentration of ~1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis and Purity Calculation:

  • Purity is typically assessed using the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined using reference standards for the impurities.

Hypothetical Quantitative Data Summary

The following table presents representative data from an HPLC analysis of a synthesized batch.

CompoundRetention Time (min)Peak Area% Area
Impurity B (4-chlorobutanoic acid)4.218,5000.45
Impurity A (1-Chloro-3-(trifluoromethyl)benzene)9.835,1000.86
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane 17.5 4,015,600 98.18
Impurity C (Isomer)18.221,2000.51
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment.

A Comparative Guide to Alternative Analytical Techniques

While HPLC is a powerful tool for routine purity checks, a comprehensive understanding of a compound's impurity profile often requires orthogonal techniques. Each method offers unique advantages and provides a different piece of the analytical puzzle.

Gas Chromatography (GC)

GC is a premier technique for analyzing volatile and semi-volatile compounds.[2] For 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane, its applicability depends on the compound's thermal stability and boiling point.

  • Expertise & Experience: The primary advantage of GC is its exceptional resolution and its utility for detecting residual solvents (e.g., toluene, dichloromethane) from the synthesis, which are often difficult to see by HPLC.[2] However, the ketone functional group and the overall molecular weight suggest a relatively high boiling point, which may require high inlet and oven temperatures. This introduces the risk of on-column degradation, potentially generating artificial impurities and leading to inaccurate purity assessments. A flame ionization detector (FID) is commonly used, providing near-universal response for organic compounds, which can be an advantage over UV detection in HPLC.[3]

  • Verdict: Best suited as a complementary method for quantifying volatile impurities and residual solvents, but potentially problematic as the primary tool for the main analyte due to thermal stability concerns.

Mass Spectrometry (MS)

MS is an indispensable tool for identifying unknown impurities by providing molecular weight information.[4][5] It is most powerfully used when coupled with a chromatographic technique.

  • Expertise & Experience: Coupling HPLC with a mass spectrometer (LC-MS) is the definitive method for impurity profiling. While the DAD detector in HPLC provides a chromatogram, it offers no structural information about the impurity peaks.[4] LC-MS provides a mass-to-charge ratio for each eluting peak, allowing for the determination of molecular weights. This data is crucial for proposing structures for unknown impurities, confirming the identity of expected by-products, and distinguishing between isomers (which have the same mass but different fragmentation patterns in MS/MS).[6]

  • Verdict: Essential for comprehensive impurity identification and characterization. It does not replace HPLC for routine quantification but elevates the analysis from simple purity checking to in-depth impurity profiling.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical method that can determine both the structure and the absolute purity of a sample without requiring a reference standard of the analyte itself.[7][8]

  • Expertise & Experience: Quantitative NMR (qNMR) relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard. This technique is orthogonal to chromatography and is not dependent on response factors. It is exceptionally powerful for providing an accurate, absolute purity value and for characterizing the structure of impurities if they are present in sufficient quantity.[7]

  • Verdict: A powerful, non-destructive technique for obtaining an absolute purity value and for structural elucidation. It is less suited for detecting trace-level impurities (below ~0.1%) compared to HPLC but provides an invaluable orthogonal confirmation of the primary purity assessment.

Comparative Data Summary
FeatureHPLC-UVGas Chromatography (GC-FID)LC-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Primary Use Routine Purity & QuantificationVolatile Impurities & SolventsImpurity IdentificationAbsolute Purity & Structure
Sensitivity High (ppm levels)Very High (ppm to ppb)Extremely High (ppb to ppt)Moderate (~0.1%)
Quantification Relative (% Area)Relative/AbsoluteSemi-Quantitative/AbsoluteAbsolute
Impurity ID No (retention time only)No (retention time only)Yes (Molecular Weight)Yes (Full Structure)
Throughput HighHighMediumLow
Strengths Robust, reproducible, versatile[2]Excellent for volatiles[2]Definitive identification[4]No reference standard needed[7][9]
Limitations Needs reference for ID[4]Risk of thermal degradationMore complex, expensiveLower sensitivity for trace impurities

Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. This logical framework can guide researchers to the most appropriate method.

decision_tree start What is the analytical goal? goal1 Routine batch purity check? start->goal1 goal2 Identify an unknown peak? start->goal2 goal3 Quantify residual solvents? start->goal3 goal4 Determine absolute purity for a reference standard? start->goal4 method1 Use Validated HPLC-UV Method goal1->method1 method2 Use LC-MS Analysis goal2->method2 method3 Use GC-FID Method goal3->method3 method4 Use qNMR with Internal Standard goal4->method4

Sources

A Comparative Guide to the Acylation of 3- and 4-Trifluoromethylphenyl Isomers: A Mechanistic and Practical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The trifluoromethyl group (-CF₃), a ubiquitous substituent in modern chemistry, imparts profound effects on the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the reactivity of trifluoromethyl-substituted phenyl rings in key synthetic transformations, such as Friedel-Crafts acylation, is of paramount importance. This guide provides an in-depth comparison of the reactivity of 3- and 4-trifluoromethylphenyl isomers in acylation, grounded in established mechanistic principles and supplemented with a robust experimental protocol for their comparative evaluation.

The Decisive Influence of the Trifluoromethyl Group in Electrophilic Aromatic Substitution

The trifluoromethyl group is a potent electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I).[1] This effect arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring. Unlike groups with lone pairs, the trifluoromethyl group has no counteracting positive resonance effect (+M).[1] As a result, the benzene ring is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation, which involve the attack of an electrophile on the electron-rich π-system of the aromatic ring.[2][3]

This deactivation has significant implications for reaction kinetics, generally requiring more forcing conditions (e.g., stronger Lewis acids, higher temperatures) compared to the acylation of more electron-rich aromatic substrates.[4]

Directing Effects: A Tale of Two Isomers

The position of the trifluoromethyl group on the phenyl ring dictates the regioselectivity of the acylation reaction. The -CF₃ group is a meta-director.[2] This can be understood by examining the stability of the Wheland intermediates (also known as arenium ions or σ-complexes) formed upon electrophilic attack at the ortho, meta, and para positions.

For a trifluoromethyl-substituted benzene, attack at the ortho or para position results in a resonance structure where the positive charge is adjacent to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement. In contrast, meta attack ensures that the positive charge is never located on the carbon atom bearing the trifluoromethyl group, leading to a relatively more stable intermediate.

Comparative Reactivity: 3- vs. 4-Trifluoromethylphenyl Isomers

While both isomers are deactivated, their relative reactivity in acylation is not identical. The key to understanding the difference lies in the electronic environment at the available reaction sites.

  • 4-Trifluoromethylphenyl Substrates: In this isomer, the positions ortho to the trifluoromethyl group (positions 3 and 5) are the most likely sites for acylation, as they are meta to the deactivating group.

  • 3-Trifluoromethylphenyl Substrates: In this isomer, there are three potential sites for acylation:

    • Position 5 is ortho to one trifluoromethyl group and para to none.

    • Positions 2 and 6 are ortho to the trifluoromethyl group.

    • Position 4 is para to the trifluoromethyl group.

Based on the meta-directing nature of the -CF₃ group, acylation of the 3-isomer is expected to predominantly occur at the 5-position.

The relative reactivity can be predicted by considering the deactivating influence of the -CF₃ group on the positions of electrophilic attack. In the 4-isomer, the attacking electrophile approaches a carbon atom that is ortho to the strongly deactivating -CF₃ group. In the 3-isomer, the preferred attack at the 5-position is also ortho to the -CF₃ group. However, the overall electron density of the rings and the stability of the transition states leading to the Wheland intermediates will differ.

A quantitative prediction of this difference can be made using Hammett constants , which measure the electronic effect of a substituent. The trifluoromethyl group has the following relevant constants:

  • σ_meta_ = +0.43

  • σ_para_ = +0.54

These positive values confirm the electron-withdrawing nature of the group. The larger σ_para_ value indicates a stronger deactivating effect at the para position compared to the meta position.

Experimental Protocol: A Comparative Acylation Study

To empirically determine the relative reactivity and yields of acylation for the 3- and 4-trifluoromethylphenyl isomers, a parallel experimental setup is essential. The following protocol describes a representative Friedel-Crafts acetylation using acetyl chloride and aluminum chloride.

Materials and Reagents:
  • 3-Bromobenzotrifluoride

  • 4-Bromobenzotrifluoride

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Parallel Acylation Reactions cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_analysis Analysis P1 Charge flask with AlCl3 and CH2Cl2 P2 Cool to 0°C P1->P2 P3 Add acetyl chloride dropwise P2->P3 P4 Stir for 15 min to form acylium ion P3->P4 R1 Slowly add 3-bromobenzotrifluoride to Flask A P4->R1 R2 Slowly add 4-bromobenzotrifluoride to Flask B P4->R2 M1 Allow to warm to room temperature R1->M1 R2->M1 M2 Monitor reaction progress by TLC/GC M1->M2 W1 Quench by pouring onto ice/HCl M2->W1 W2 Separate organic layer W1->W2 W3 Wash with NaHCO3 and brine W2->W3 W4 Dry over MgSO4 W3->W4 W5 Concentrate in vacuo W4->W5 A1 Purify by column chromatography W5->A1 A3 Determine yield and purity by GC W5->A3 A2 Characterize by NMR, IR, and MS A1->A2

Caption: Experimental workflow for the comparative acylation of trifluoromethylphenyl isomers.

Step-by-Step Procedure:

Note: This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as aluminum chloride and acetyl chloride are sensitive to moisture.[5]

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Formation of the Electrophile: Cool the suspensions to 0°C in an ice bath. To each flask, add acetyl chloride (1.1 equivalents) dropwise over 10-15 minutes. The reaction is exothermic.[5] Stir the resulting mixture at 0°C for an additional 15 minutes to allow for the formation of the acylium ion electrophile.

  • Addition of Substrate: To one flask, add 3-bromobenzotrifluoride (1.0 equivalent) dropwise. To the second flask, add 4-bromobenzotrifluoride (1.0 equivalent) dropwise. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reactions to slowly warm to room temperature and stir for a designated time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, carefully quench each reaction mixture by pouring it slowly into a beaker containing a mixture of crushed ice and 1 M HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis and Purification: Analyze the crude product by GC-MS to determine the product distribution and yield (using an internal standard). Purify the product by flash column chromatography on silica gel.

Data Presentation and Expected Outcomes

The primary data from this comparative study would be the reaction yields and the regioselectivity of the acylation.

SubstrateExpected Major ProductPredicted RegioselectivityExpected Relative Reactivity
3-Bromobenzotrifluoride2-Bromo-4-(trifluoromethyl)acetophenoneAcylation at the position para to the bromine and meta to the trifluoromethyl group.Potentially slightly higher than the 4-isomer due to less deactivation at the reaction site.
4-Bromobenzotrifluoride2-Bromo-5-(trifluoromethyl)acetophenoneAcylation at the position ortho to the bromine and meta to the trifluoromethyl group.Potentially slightly lower than the 3-isomer.

Note: The bromine atom is an ortho-, para-director but is also deactivating. In this competitive scenario, the directing effects of both the bromine and trifluoromethyl groups must be considered. The positions indicated are the most likely based on a combination of these effects.

Mechanistic Rationale for Reactivity Differences

The relative rates of acylation will be governed by the energy of the transition state leading to the Wheland intermediate. The electron-withdrawing trifluoromethyl group destabilizes this positively charged intermediate. The isomer that allows for the formation of a less destabilized intermediate will react faster.

Acylation of 4-Trifluoromethylphenyl Isomer:

Caption: Acylation of a 4-trifluoromethylphenyl substrate.

Acylation of 3-Trifluoromethylphenyl Isomer:

Caption: Acylation of a 3-trifluoromethylphenyl substrate.

Conclusion

The acylation of 3- and 4-trifluoromethylphenyl isomers is a challenging yet crucial transformation for the synthesis of valuable chemical entities. The strong electron-withdrawing and meta-directing nature of the trifluoromethyl group governs the reactivity and regioselectivity of this reaction. While both isomers are significantly deactivated, a nuanced understanding of their electronic properties allows for a rational prediction of their relative reactivity. The provided experimental protocol offers a framework for the direct, empirical comparison of these isomers, enabling researchers to make informed decisions in their synthetic strategies. A thorough analysis of the reaction outcomes will not only provide valuable quantitative data but also reinforce the fundamental principles of electrophilic aromatic substitution.

References

  • Allen, F. H., & Barker, W. E. (1932). DESOXYBENZOIN. Organic Syntheses, 12, 16. doi:10.15227/orgsyn.012.0016
  • Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 93(25), 6964-6967. doi:10.1021/ja00754a045
  • Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129-133. doi:10.1039/B109847A
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (2024, November 14). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (2024, October 28). Electrophilic aromatic directing groups. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • ResearchGate. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
  • YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.